
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is a synthetic organic compound that features two benzimidazole groups attached to a pentanedione backbone. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE typically involves the condensation of benzimidazole with a suitable diketone precursor under acidic or basic conditions. Common reagents include benzimidazole, 1,5-pentanedione, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the benzimidazole rings or the diketone backbone.
Substitution: Substitution reactions can introduce different functional groups onto the benzimidazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive benzimidazole moieties.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-DI(1H-1,3-BENZIMIDAZOL-1-YL)-PROPANE: Similar structure with a shorter alkyl chain.
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-HEXANEDIONE: Similar structure with a longer alkyl chain.
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-BUTANEDIONE: Similar structure with a different diketone backbone.
Uniqueness
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is unique due to its specific combination of benzimidazole groups and pentanedione backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,5-bis(benzimidazol-1-yl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(22-12-20-14-6-1-3-8-16(14)22)10-5-11-19(25)23-13-21-15-7-2-4-9-17(15)23/h1-4,6-9,12-13H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQAFGVQOMPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.